(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-{[1,1’-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a methoxyphenyl group, and a hydroxyprop-2-enamide moiety
Analyse Chemischer Reaktionen
(2E)-3-(2-{[1,1’-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
(2E)-3-(2-{[1,1’-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide can be compared with similar compounds such as 2-(2-(Dimethylamino)ethoxy)ethanol and 2-Pyrrolidin-2-ylpyridine. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. For example, 2-(2-(Dimethylamino)ethoxy)ethanol is a polyfunctional compound with a tertiary amine, ether, and hydroxyl functionality, while 2-Pyrrolidin-2-ylpyridine contains a pyridine ring and a pyrrolidine ring .
Eigenschaften
Molekularformel |
C22H19NO3 |
---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24) |
InChI-Schlüssel |
ASHPRZYGCOMVHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.